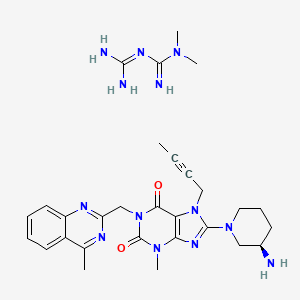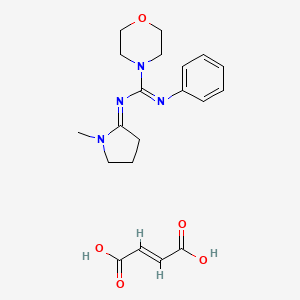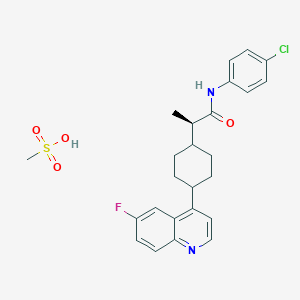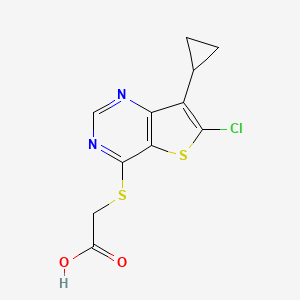
LP-922056
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LP 922056 est un inhibiteur oral de Notum, une carboxylestérase qui agit comme un régulateur négatif clé de la voie de signalisation Wnt en médiant la dépalmitoléoylation des protéines Wnt . Ce composé a montré un potentiel dans la stimulation de la formation osseuse et le traitement de l'ostéoporose .
Mécanisme D'action
Target of Action
LP-922056 is a highly potent inhibitor of Notum Pectinacetylesterase , an enzyme that has been shown to act as a key negative regulator of the Wnt signaling pathway . The compound’s primary targets are the Notum Pectinacetylesterase enzymes in both human and mouse cells .
Mode of Action
This compound interacts with its targets by inhibiting the action of Notum Pectinacetylesterase. This inhibition results in the activation of the Wnt signaling pathway . The EC50 values of this compound are 21 nM in human and 55 nM in mouse cellular assays , indicating its high potency.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . Notum Pectinacetylesterase, the target of this compound, is known to inactivate Wnts by functioning as a Wnt lipase . By inhibiting Notum, this compound prevents the depalmitoleoylation of Wnt proteins, thereby activating the Wnt signaling pathway .
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has a high Cmax (129 μM) and AUC (1533 μM•h), indicating good bioavailability . Its penetration into the central nervous system (cns) is very low, with a brain/plasma concentration ratio of just 001 .
Result of Action
The inhibition of Notum Pectinacetylesterase by this compound and the subsequent activation of the Wnt signaling pathway lead to significant biological effects. Specifically, this compound has been shown to significantly increase midshaft femur cortical bone thickness in mice and rats .
Analyse Biochimique
Biochemical Properties
LP-922056 plays a crucial role in biochemical reactions, particularly as a Notum Pectinacetylesterase inhibitor . It interacts with enzymes and proteins to inhibit the activity of Notum Pectinacetylesterase, an enzyme that plays a role in Wnt signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating Wnt signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically Notum Pectinacetylesterase . By inhibiting this enzyme, this compound can induce changes in gene expression and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to significantly increase midshaft femur cortical bone thickness in mice and rats . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to cause an increase in cortical bone thickness at all doses tested .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway . It interacts with the enzyme Notum Pectinacetylesterase, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
La synthèse de LP 922056 implique plusieurs étapes clés :
Introduction du groupe cyclopropyle en C7 : Cela est réalisé en utilisant une réaction de couplage croisé de Suzuki-Miyaura avec un MIDA-boronate.
Chloruration en C6 : Cette étape est réalisée avec la 1-chloro-1,2-benziodoxol-3-one comme agent de chloruration électrophile doux et sélectif.
Voie de synthèse globale : La voie en 7 étapes à partir du matériau de départ a été réalisée de manière fiable à grande échelle pour produire des quantités multigrammes de LP 922056 avec une bonne efficacité et une pureté élevée.
Analyse Des Réactions Chimiques
LP 922056 subit divers types de réactions chimiques :
Oxydation et réduction : Ces réactions ne sont pas largement rapportées pour LP 922056.
Substitution : Le composé subit des réactions de substitution, en particulier lors de sa synthèse où la chloruration est une étape clé.
Réactifs et conditions courants : La synthèse implique des réactifs tels que la 1-chloro-1,2-benziodoxol-3-one et le MIDA-boronate dans des conditions appropriées pour le couplage croisé de Suzuki-Miyaura et la chloruration électrophile.
Produits principaux : Le produit principal de ces réactions est LP 922056 lui-même, avec une pureté et une efficacité élevées.
Applications de recherche scientifique
LP 922056 a plusieurs applications de recherche scientifique :
Médecine : LP 922056 a montré un potentiel dans la stimulation de la formation osseuse et le traitement de l'ostéoporose.
Mécanisme d'action
LP 922056 exerce ses effets en inhibant Notum, une carboxylestérase qui médie la dépalmitoléoylation des protéines Wnt . Cette inhibition active la signalisation Wnt, qui joue un rôle crucial dans la formation osseuse et d'autres processus physiologiques . Le composé a montré une forte puissance avec des valeurs de CE50 de 21 nanomolaires chez l'homme et de 55 nanomolaires dans les essais cellulaires chez la souris .
Applications De Recherche Scientifique
LP 922056 has several scientific research applications:
Comparaison Avec Des Composés Similaires
LP 922056 est unique par rapport aux autres inhibiteurs de Notum en raison de sa forte puissance et de son activité orale . Des composés similaires comprennent :
Sel de sodium de la salinomycine : Un ionophore antibiotique de potassium qui inhibe également la signalisation Wnt/β-caténine.
Autres inhibiteurs de Notum : Divers autres composés qui inhibent Notum mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques.
LP 922056 se distingue par son inhibition spécifique de Notum et ses effets significatifs sur la formation osseuse et la prolifération des cellules cancéreuses .
Propriétés
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
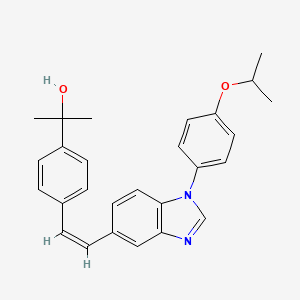
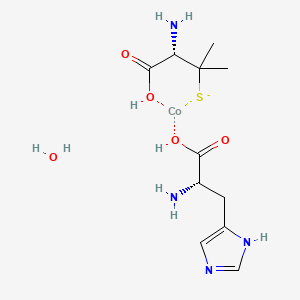
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
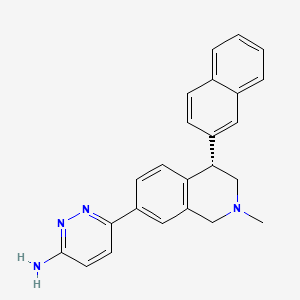
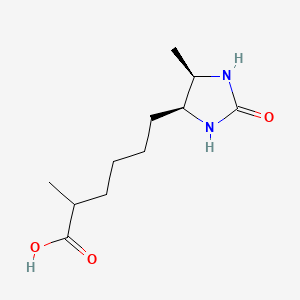

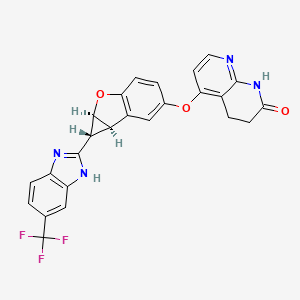
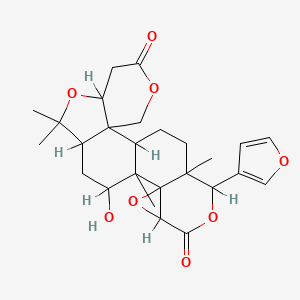
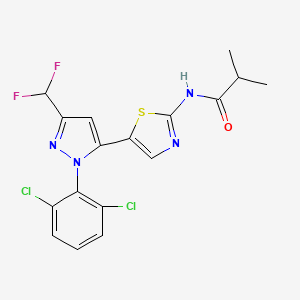
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
